N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by the presence of a biphenyl core, a carboxamide group, and a 1,4-dithiepan ring with a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the 1,4-dithiepan ring: This can be achieved through the reaction of a suitable diol with a sulfur source under acidic conditions to form the dithiepan ring.
Attachment of the biphenyl group: The biphenyl moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate biphenyl precursors.
Introduction of the carboxamide group: The final step involves the formation of the carboxamide linkage, which can be accomplished through the reaction of the biphenyl derivative with an amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the 1,4-dithiepan ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products
Oxidation: Products include ketones or aldehydes derived from the hydroxyl group.
Reduction: Amines resulting from the reduction of the carboxamide group.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways involving sulfur-containing rings or biphenyl structures.
Mechanism of Action
The mechanism by which N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl and carboxamide groups allows for hydrogen bonding and other interactions that can influence biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-thienyl)acetamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core with a 1,4-dithiepan ring and a carboxamide group. This structure provides a distinct set of chemical properties and potential interactions that are not found in simpler analogs. The presence of the hydroxyl group in the dithiepan ring adds further versatility, allowing for additional functionalization and reactivity.
This detailed overview should provide a comprehensive understanding of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1’-biphenyl]-4-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c21-18(20-12-19(22)13-23-10-11-24-14-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGFPVZYSJERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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